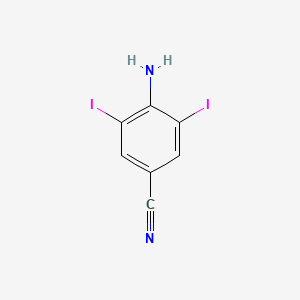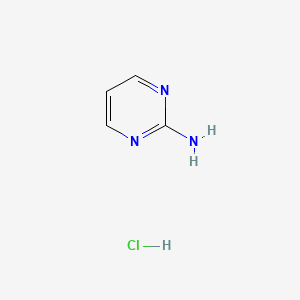
2-Pyrimidinamine, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminopyrimidine hydrochloride is a chemical compound with the molecular formula C4H6N2·HCl. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities and roles as building blocks in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
2-Aminopyrimidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with hydrochloric acid. In a typical procedure, 2-aminopyrimidine is dissolved in concentrated hydrochloric acid, and the solution is cooled to 0°C. The mixture is stirred until a homogeneous solution is obtained .
Another method involves the metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. This procedure includes the condensation of 3-(1H-imidazol-1-yl)-1,3-diphenylprop-2-en-1-one with guanidine .
Industrial Production Methods
Industrial production of 2-aminopyrimidine hydrochloride typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Aminopyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfonyl compounds.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Reactions with halides to form substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Often involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Typically uses reducing agents such as sodium borohydride.
Substitution: Commonly employs halides and bases under controlled conditions.
Major Products Formed
Oxidation: Methylsulfonyl derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the halide used
科学的研究の応用
2-Aminopyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly β-glucuronidase inhibitors.
Medicine: Investigated for its antitrypanosomal and antiplasmodial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-aminopyrimidine hydrochloride varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, as a β-glucuronidase inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby reducing the pathological effects associated with increased enzyme activity . In antitrypanosomal and antiplasmodial applications, it interferes with the metabolic pathways of the parasites, leading to their death .
類似化合物との比較
2-Aminopyrimidine hydrochloride can be compared with other pyrimidine derivatives such as:
2-Aminopyridine: Used as a fluorescent label and in antimicrobial applications.
4,6-Dichloro-2-aminopyrimidine: Known for its use in the synthesis of β-glucuronidase inhibitors.
Pyrimethamine: An antimalarial drug that targets the folate pathway in parasites.
The uniqueness of 2-aminopyrimidine hydrochloride lies in its versatility and broad range of applications, from enzyme inhibition to antiparasitic activities, making it a valuable compound in both research and industrial settings.
特性
CAS番号 |
19868-02-1 |
|---|---|
分子式 |
C4H6ClN3 |
分子量 |
131.56 g/mol |
IUPAC名 |
pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C4H5N3.ClH/c5-4-6-2-1-3-7-4;/h1-3H,(H2,5,6,7);1H |
InChIキー |
YDVHAJGGRNBAER-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147808.png)


![3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15147851.png)
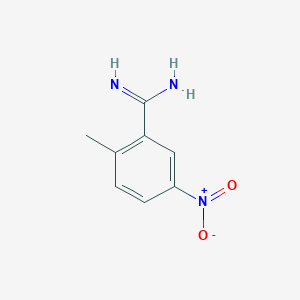
![N-{[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}cyclopropanecarboxamide](/img/structure/B15147859.png)
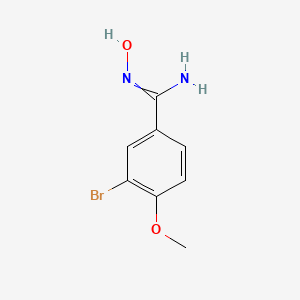

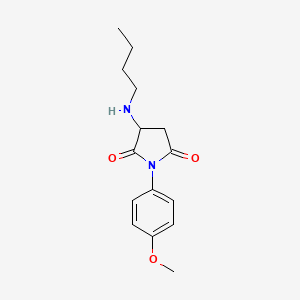
![2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15147881.png)
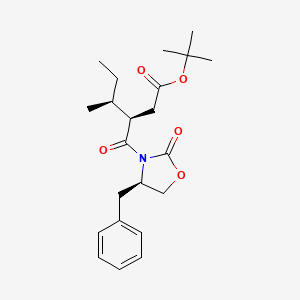

![2-[(3-chloro-2-methylphenyl)amino]-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone](/img/structure/B15147899.png)
